2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel 1,3,4-thiadiazole amide compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their biological activities. These compounds have shown promising results in inhibiting various pathogens and demonstrating antiviral activity, highlighting their potential in developing new antimicrobial and antiviral agents (Xia, 2015).
Anticancer Potential
Research into thiadiazole derivatives has also uncovered their potential as anticancer agents. Studies have identified specific compounds within this class that exhibit potent cytotoxic effects against various cancer cell lines, underscoring the therapeutic possibilities of these molecules in oncology (Acar Çevik et al., 2020).
Antimicrobial and Antifungal Efficacy
Compounds featuring the thiadiazole moiety have been reported to possess significant antimicrobial and antifungal properties. Their effectiveness against a range of bacterial and fungal strains suggests a valuable role in addressing infectious diseases and exploring new treatments for bacterial and fungal infections (Abdelhamid et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Some derivatives have been studied for their ability to inhibit specific enzymes, such as human carbonic anhydrase isozymes, which are relevant to various physiological disorders. These findings indicate potential applications in treating conditions like glaucoma, epilepsy, obesity, and cancer, offering a basis for the development of novel inhibitors with therapeutic benefits (Altıntop et al., 2017).
Corrosion Inhibition
Interestingly, thiadiazole derivatives have also been explored for their corrosion inhibitory effects on metals in acidic environments. This application suggests a non-medical, industrial use of these compounds, particularly in protecting metals from corrosion, thereby extending their life and maintaining their integrity in various industrial processes (Shein et al., 2019).
Properties
IUPAC Name |
2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-11(21)19-4-6-20(7-5-19)14-17-18-15(25-14)24-10-13(22)16-9-12-3-2-8-23-12/h2-3,8H,4-7,9-10H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHUIFDSQRULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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